Surugatoxin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

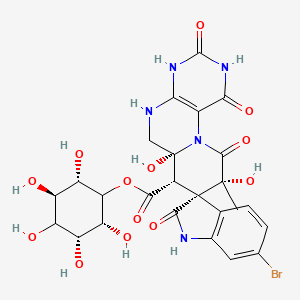

Surugatoxin is a member of pteridines.

Aplicaciones Científicas De Investigación

Introduction to Surugatoxin

This compound (SGTX) is a potent neurotoxin derived from the Japanese ivory mollusk, Babylonia japonica. It functions primarily as a ganglionic blocker of nicotinic acetylcholine receptors (nAChRs), exhibiting significant pharmacological properties that have implications in both toxicology and potential therapeutic applications. This article explores the various applications of this compound, focusing on its scientific research applications, pharmacological effects, and case studies.

Neuroscience Research

This compound's ability to block nAChRs makes it a valuable tool in neuroscience research for studying synaptic transmission and receptor function. Its effects on various animal models have been documented:

- Mice : At intravenous doses of 0.5-1.0 mg/kg, SGTX induces gait disturbances and mydriasis. Higher doses (20–40 mg/kg) lead to respiratory depression and tremors .

- Rats : It significantly depresses orthodromic transmission, with synaptic potential reduction correlating with stimulus frequency .

- Cats : SGTX causes hypotension lasting 1–2 hours, which is resistant to atropine or propranolol treatment .

Toxicology

This compound has been implicated in food poisoning outbreaks associated with the consumption of contaminated mollusks. A notable incident occurred in 1965 in Japan, where ingestion led to symptoms such as visual disturbances and gastrointestinal distress . Understanding its toxicological profile aids in assessing risks associated with seafood consumption.

Clinical Research Potential

While this compound has not been extensively developed for clinical use, it has been referenced in patents concerning muscle injury treatments and protein kinase inhibitors. Specifically, it is listed in U.S. patents for its potential relevance in these therapeutic contexts .

Case Study 1: Food Poisoning Outbreak

In September 1965, a food poisoning outbreak linked to Babylonia japonica resulted in 26 cases of severe symptoms including mydriasis and abdominal distention. This incident highlighted the clinical significance of this compound and underscored the need for monitoring seafood safety .

Case Study 2: Pharmacological Effects on Blood Pressure

Research involving anesthetized cats demonstrated that this compound (50 nmol/kg i.v.) caused prolonged hypotension that was not blocked by traditional antagonists like atropine or propranolol. This finding suggests unique mechanisms of action that warrant further investigation into cardiovascular applications .

Research Findings

| Application Area | Key Findings |

|---|---|

| Neuroscience | Effective ganglionic blockade; useful for studying nAChR function |

| Toxicology | Proven link to food poisoning; symptoms include visual and gastrointestinal disturbances |

| Clinical Potential | Listed in patents for muscle injury treatment; requires further research for therapeutic efficacy |

Propiedades

Número CAS |

40957-92-4 |

|---|---|

Fórmula molecular |

C25H26BrN5O13 |

Peso molecular |

684.4 g/mol |

Nombre IUPAC |

[(2S,3R,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl] (3S,6'aR,7'S,9'R)-6-bromo-6'a,9'-dihydroxy-9'-methyl-1',2,3',10'-tetraoxospiro[1H-indole-3,8'-4,5,6,7-tetrahydropyrido[1,2-f]pteridine]-7'-carboxylate |

InChI |

InChI=1S/C25H26BrN5O13/c1-23(42)21(40)31-9-17(29-22(41)30-18(9)37)27-5-24(31,43)16(25(23)7-3-2-6(26)4-8(7)28-20(25)39)19(38)44-15-13(35)11(33)10(32)12(34)14(15)36/h2-4,10-16,32-36,42-43H,5H2,1H3,(H,28,39)(H3,27,29,30,37,41)/t10?,11-,12-,13-,14+,15?,16-,23+,24+,25+/m1/s1 |

Clave InChI |

BYUCWVNHAZPTMA-RVJSENRVSA-N |

SMILES |

CC1(C(=O)N2C3=C(NCC2(C(C14C5=C(C=C(C=C5)Br)NC4=O)C(=O)OC6C(C(C(C(C6O)O)O)O)O)O)NC(=O)NC3=O)O |

SMILES isomérico |

C[C@@]1(C(=O)N2C3=C(NC[C@@]2([C@H]([C@]14C5=C(C=C(C=C5)Br)NC4=O)C(=O)OC6[C@@H]([C@@H](C([C@H]([C@@H]6O)O)O)O)O)O)NC(=O)NC3=O)O |

SMILES canónico |

CC1(C(=O)N2C3=C(NCC2(C(C14C5=C(C=C(C=C5)Br)NC4=O)C(=O)OC6C(C(C(C(C6O)O)O)O)O)O)NC(=O)NC3=O)O |

Sinónimos |

surugatoxin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.